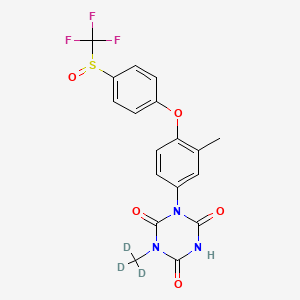

Toltrazuril sulfoxide-d3

描述

Overview of Toltrazuril (B1682979) and its Metabolites in Veterinary Antiparasitic Research

Toltrazuril is a triazinetrione derivative with broad-spectrum antiprotozoal activity, widely used in veterinary medicine to combat coccidiosis in various animal species, including poultry, pigs, and cattle. nih.govvfu.czjst.go.jpnih.gov Following administration, toltrazuril is metabolized in the animal's body. The primary metabolic pathway involves the oxidation of the parent compound to toltrazuril sulfoxide (B87167), which is then further oxidized to toltrazuril sulfone. nih.govjst.go.jpresearchgate.netmedchemexpress.comjst.go.jp

Both toltrazuril sulfoxide and toltrazuril sulfone are considered major metabolites and are often the target analytes in pharmacokinetic and residue studies. nih.govnih.govnih.gov Research has shown that toltrazuril is rapidly absorbed after oral administration and converted to its metabolites. nih.govjst.go.jpresearchgate.netjst.go.jp Studies in various animal species have detailed the plasma concentration-time profiles of toltrazuril and its sulfone and sulfoxide metabolites, providing valuable data on their absorption, distribution, metabolism, and excretion. nih.govvfu.czjst.go.jpnih.govscispace.comdrugbank.come-jvc.orgvfu.cz For instance, in pigs, toltrazuril is quickly metabolized to toltrazuril sulfoxide, which is then more slowly converted to toltrazuril sulfone, the latter having a notably long half-life. nih.govjst.go.jp This persistence of the sulfone metabolite is a key factor in the drug's sustained efficacy. nih.govjst.go.jp

The following table summarizes the pharmacokinetic parameters of toltrazuril and its metabolites in different animal species.

| Species | Compound | Cmax (µg/mL) | Tmax (h) |

| Broiler Chickens scispace.com | Toltrazuril | 6.56 - 6.70 | 2.56 - 2.59 |

| Pigs nih.gov | Toltrazuril | 4.24 - 8.18 | 12.0 - 15.0 |

| Suckling Piglets (oral) nih.gov | Toltrazuril | 14 | 34.03 |

| Suckling Piglets (oral) nih.gov | Toltrazuril Sulfone | 14.12 | 246 |

| Cattle drugbank.com | Toltrazuril Sulfone | 4.821 | 48 |

| Broilers e-jvc.org | Toltrazuril | 18.04 - 47.15 | 3.67 - 4.33 |

| Goats (non-pregnant) vfu.cz | Toltrazuril | - | - |

| Goats (pregnant) vfu.cz | Toltrazuril | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Significance of Deuterium (B1214612) Labeling in Pharmacological and Analytical Research

Deuterium (D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in modern pharmacological and analytical research. clearsynth.comwikipedia.org The process of replacing hydrogen atoms with deuterium in a molecule is known as deuterium labeling. simsonpharma.com This seemingly minor alteration can have significant implications for a compound's properties and its utility in scientific studies. abbviecontractmfg.comwikipedia.org

In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable. clearsynth.comwikipedia.orgabbviecontractmfg.comstudymind.co.uk Deuterated internal standards, such as toltrazuril sulfoxide-d3, are frequently used in quantitative mass spectrometry. clearsynth.comscioninstruments.com Because they are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio, they can be easily distinguished by the mass spectrometer. clearsynth.comscioninstruments.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices by correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.comscispace.com

In pharmacology, deuterium labeling can alter the metabolic fate of a drug. wikipedia.orgcdnsciencepub.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgabbviecontractmfg.comwikipedia.org This can result in a longer drug half-life and altered metabolic profiles. wikipedia.orgcdnsciencepub.comnih.gov Researchers utilize this effect to study drug metabolism pathways and to develop "deuterated drugs" with improved pharmacokinetic properties. wikipedia.orgnih.govnih.govresearchgate.net

The applications of deuterium labeling in research are summarized below:

| Application Area | Specific Use |

| Analytical Chemistry | Internal standards in mass spectrometry for accurate quantification. clearsynth.comwikipedia.orgscioninstruments.com |

| Solvents in NMR spectroscopy to avoid signal interference. abbviecontractmfg.comstudymind.co.uk | |

| Pharmacology | Probing drug metabolism pathways. simsonpharma.comwikipedia.orgcdnsciencepub.com |

| Developing deuterated drugs with improved pharmacokinetic profiles. wikipedia.orgnih.govnih.govresearchgate.net | |

| Biochemistry & Environmental Science | Isotopic tracers to follow metabolic and environmental pathways. wikipedia.orgsimsonpharma.comabbviecontractmfg.com |

Current Research Landscape and Emerging Trends for this compound

The primary application of this compound in the current research landscape is as an internal standard for the quantitative analysis of toltrazuril sulfoxide in biological samples. Its use is critical for developing and validating robust analytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS), to monitor the levels of this major metabolite in pharmacokinetic and residue depletion studies of toltrazuril.

Emerging trends in this area are driven by the continuous need for more sensitive and reliable analytical methods to ensure food safety and to optimize dosing regimens in veterinary medicine. The development of advanced LC-MS/MS methods allows for the detection of very low concentrations of drug residues in various animal tissues and products. In this context, the availability of high-purity deuterated internal standards like this compound is essential for method accuracy and compliance with regulatory requirements.

Furthermore, research into the metabolic pathways of toltrazuril across different species remains an active area. While the main metabolic route is established, more detailed investigations into minor metabolites and the enzymes involved could benefit from the use of deuterated analogs. Such studies could reveal subtle species-specific differences in metabolism, which is important for understanding the drug's efficacy and safety profile in various animals.

Structure

3D Structure

属性

分子式 |

C18H14F3N3O5S |

|---|---|

分子量 |

444.4 g/mol |

IUPAC 名称 |

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

InChI 键 |

QWKYIPKCLAUFCM-BMSJAHLVSA-N |

手性 SMILES |

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)C(F)(F)F)C |

规范 SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |

产品来源 |

United States |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies

De Novo Synthetic Routes for Toltrazuril (B1682979) Sulfoxide-d3

The de novo synthesis of Toltrazuril sulfoxide-d3 is a multi-step process that requires careful planning to ensure the precise and stable incorporation of deuterium (B1214612) atoms at the desired molecular position. The strategy typically involves the synthesis of a deuterated precursor followed by its assembly into the final molecule and subsequent oxidation.

The synthesis of Toltrazuril and its metabolites originates from key precursors. chemicalbook.com The core structure is typically built from 3-methyl-4-(4-trifluoromethylthio-phenoxy)-aniline. For the deuterated analog, the synthesis must be adapted to incorporate the deuterium label, most commonly on the N-methyl group of the triazinone ring.

A common strategy involves the synthesis of a deuterated intermediate, such as 1-(methyl-d3)-3-[3-methyl-4-[4-(trifluoromethyl)thio]phenyl]urea. This can be achieved by reacting 3-methyl-4-(4-trifluoromethylthio-phenoxy)-aniline with a deuterated methylating agent. The subsequent cyclization of this deuterated urea (B33335) derivative with an appropriate reagent, followed by oxidation, yields the target compound, this compound. The final oxidation step from the Toltrazuril-d3 parent compound to its sulfoxide (B87167) metabolite is a critical derivatization that mimics the metabolic pathway.

Achieving high site specificity is paramount in the synthesis of isotopically labeled standards. For this compound, the target for deuteration is the methyl group on the triazine ring. This ensures that the label is in a stable position, not susceptible to back-exchange under typical analytical conditions.

The introduction of the trideuteromethyl (CD3) group is often accomplished using deuterated reagents early in the synthetic pathway. nih.gov One effective method involves using deuterated methylcarbamoyl chloride or a related deuterated synthon during the formation of the urea precursor. nih.gov This approach ensures that the CD3 group is integrated into the core structure before the final cyclization and oxidation steps. The choice of deuterated reagent is critical for maximizing incorporation efficiency and minimizing isotopic scrambling. nih.gov

Isotopic Purity Assessment and Confirmation Techniques

The validation of an isotopically labeled standard requires rigorous analytical confirmation of both its isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the specific location of the labels. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the degree of deuteration and assessing isotopic purity. nih.govresearchgate.net By providing highly accurate mass measurements, HR-MS can resolve the mass difference between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3). nih.gov The relative abundance of the ion signals for each isotopologue allows for the calculation of the isotopic enrichment. nih.gov For this compound, the analysis would confirm a mass shift corresponding to the incorporation of three deuterium atoms.

Table 1: Expected HR-MS Data for Toltrazuril Sulfoxide Isotopologues This table is interactive. Click on the headers to sort.

| Isotopologue | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Mass Difference from d0 (Da) |

|---|---|---|---|

| Toltrazuril sulfoxide (d0) | C₁₈H₁₅F₃N₃O₄S | 442.0739 | 0.0000 |

| Toltrazuril sulfoxide-d1 | C₁₈H₁₄DF₃N₃O₄S | 443.0802 | +1.0063 |

| Toltrazuril sulfoxide-d2 | C₁₈H₁₃D₂F₃N₃O₄S | 444.0864 | +2.0125 |

While HR-MS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact position of the isotopic labels. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming that deuteration occurred at the intended site.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing a definitive signal at the chemical shift corresponding to the labeled methyl group.

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the deuterium atoms (the CD3 group) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding CH3 group in the unlabeled compound. bohrium.com

Table 2: Expected NMR Spectral Changes for this compound This table is interactive. Click on the headers to sort.

| Technique | Observation in Unlabeled Compound | Expected Observation in d3 Compound |

|---|---|---|

| ¹H NMR | Singlet for N-CH₃ protons | Absence or significant reduction of the N-CH₃ singlet |

| ²H NMR | No signal | A signal corresponding to the N-CD₃ group |

Scalability Considerations for Research and Analytical Standard Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger production scale for commercial analytical standards presents several challenges. globalchemlab.orglabmanager.com The primary goal is to ensure consistent quality, purity, and isotopic enrichment across batches while optimizing the process for efficiency and cost-effectiveness. selvita.compharmafeatures.com

Key considerations include:

Cost and Availability of Deuterated Reagents: Deuterated starting materials are significantly more expensive than their non-deuterated counterparts. Scale-up requires securing a reliable and cost-effective supply chain for these critical reagents.

Process Optimization: Reactions must be optimized to maximize yield and isotopic incorporation while minimizing side reactions. selvita.com This includes fine-tuning parameters such as temperature, reaction time, and catalyst loading.

Purification: Developing a robust and scalable purification method is crucial to ensure the final product meets the high purity standards required for an analytical reference material. This may involve techniques like column chromatography or recrystallization adapted for larger quantities. chemdiv.com

Quality Control: Stringent analytical quality control must be implemented at each step of the scaled-up process to monitor purity and isotopic enrichment, ensuring the final product is consistent and reliable. labmanager.compharmafeatures.com

Table 3: Key Factors in Scaling Up Synthesis of Labeled Standards This table is interactive. Click on the headers to sort.

| Factor | Laboratory Scale Focus | Production Scale Focus |

|---|---|---|

| Reagent Sourcing | High-purity, small quantity | Bulk sourcing, cost-effectiveness, supply chain reliability |

| Reaction Conditions | Proof of concept, yield optimization | Process robustness, safety, energy efficiency, waste reduction |

| Purification | Standard lab techniques (e.g., flash chromatography) | Scalable methods (e.g., preparative HPLC, crystallization) |

| Analytical Validation | Characterization of a single batch | Inter-batch consistency, process validation, full documentation |

Sophisticated Analytical Techniques and Bioanalytical Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the determination of toltrazuril (B1682979) and its metabolites, including toltrazuril sulfoxide (B87167). mdpi.comd-nb.info This method offers unparalleled sensitivity and reliability for analyzing drug residues in diverse biological and environmental samples. mdpi.comd-nb.info Researchers have developed and validated numerous LC-MS/MS methodologies to quantify these compounds in matrices such as poultry tissues, eggs, milk, soil, and water. nih.govresearchgate.netnih.gov The typical approach involves chromatographic separation of the target analytes from the sample matrix followed by detection using a triple quadrupole mass spectrometer. d-nb.info The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. For instance, in one method, the precursor ion for toltrazuril sulfoxide was identified as the base peak originating from the loss of CHF(3)* under negative mode atmospheric pressure chemical ionization (APCI). nih.gov

Table 1: Examples of LC-MS/MS Parameters for Toltrazuril Metabolite Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Chromatography Column | Agilent Poroshell 120SB–C18 (2.7 μm, 3.0 mm × 150 mm) nih.gov | C18 Fused-Core column nih.gov | Waters X-SELECT HSS C18 (2.1 mm × 150 mm, 3.5 μm) d-nb.info |

| Mobile Phase | A: 5 mM ammonium (B1175870) formate; B: Methanol with 0.1% formic acid nih.gov | Acetonitrile (B52724) and water nih.gov | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid d-nb.info |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov | Atmospheric Pressure Chemical Ionization (APCI), Negative Mode nih.gov | Electrospray Ionization (ESI), Positive/Negative Switching d-nb.info |

| Limit of Quantification (LOQ) | 0.5–2 ng/g in tissues nih.gov | 0.5–5 µg/kg in food samples nih.gov | 0.03–3 µg/kg in fishery products d-nb.info |

A significant challenge in LC-MS/MS bioanalysis is the phenomenon of matrix effects, where components of the sample other than the target analyte interfere with the ionization process. longdom.org This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay. nih.gov The "matrix" refers to all endogenous components of a sample, such as proteins, lipids, and salts. longdom.org When these components co-elute with the analyte of interest, they can compete for the available charge in the ion source, often leading to a reduced signal for the analyte, a specific effect known as ion suppression. longdom.org

In the analysis of toltrazuril metabolites, complex matrices like animal tissues, eggs, and soil are particularly prone to causing significant matrix effects. researchgate.net Endogenous phospholipids, for example, are known to cause ion suppression in biological samples. researchgate.net Therefore, a critical part of method development is the investigation of these effects. nih.gov Strategies to mitigate matrix effects include developing more selective sample preparation procedures to remove interfering components, optimizing chromatographic separation to isolate analytes from matrix components, and using stable isotope-labeled internal standards. nih.govresearchgate.net By ensuring that the analyte is chromatographically separated from the bulk of the matrix components, the risk of ion suppression can be substantially minimized. nih.gov

Effective chromatographic separation is fundamental to resolving toltrazuril sulfoxide from its parent compound, toltrazuril, and other metabolites like toltrazuril sulfone, as well as from endogenous matrix interferences. researchgate.net Optimization of this step is crucial for accurate quantification and successful metabolite profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique employed. researchgate.netresearchgate.net The optimization process typically involves the careful selection of several key parameters:

Stationary Phase: C18 columns are widely used, offering excellent hydrophobic retention and separation capabilities for these types of compounds. nih.govresearchgate.net Columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) are often chosen to enhance resolution and efficiency. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an additive like formic acid) and an organic solvent (typically acetonitrile or methanol) is standard. d-nb.inforesearchgate.net The gradient is programmed to increase the organic solvent concentration over time, effectively eluting compounds with increasing hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov

Flow Rate and Temperature: These parameters are adjusted to achieve optimal separation within a reasonable analysis time. For example, a flow rate of 0.3 mL/min might be used with a column temperature of 40 °C to ensure reproducible retention times. d-nb.infonih.gov

A well-optimized method can achieve baseline separation of toltrazuril and its key metabolites, which is essential for preventing isobaric interference and ensuring accurate quantification. researchgate.net

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS analysis for correcting analyte loss during sample preparation and for compensating for matrix-induced ion suppression or enhancement. nih.gov A SIL internal standard is an analogue of the analyte that contains heavy isotopes (e.g., deuterium (B1214612) (²H or D), ¹³C, ¹⁵N) in its structure.

For the quantification of toltrazuril and its metabolites, deuterated analogues are frequently employed. nih.gov Specifically, Toltrazuril-d3 has been successfully used as an internal standard for the simultaneous analysis of toltrazuril, toltrazuril sulfoxide (TZSO), and toltrazuril sulfone (TZS) in chicken muscle and eggs. mdpi.com The ideal internal standard, Toltrazuril sulfoxide-d3, is commercially available and would be used to quantify toltrazuril sulfoxide directly. The underlying principle is that the SIL standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and extraction recovery, and it will experience the same degree of ion suppression or enhancement in the MS source. nih.gov Because the mass spectrometer can differentiate between the analyte and the SIL standard based on their mass difference, the ratio of the analyte peak area to the internal standard peak area provides an accurate measure of the analyte's concentration, regardless of variations in sample handling or matrix effects.

Advanced Sample Preparation Strategies for Biological and Environmental Research Samples

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances prior to instrumental analysis. This step is critical for protecting the analytical instrumentation and improving the accuracy and precision of the results. researchgate.net

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques for the cleanup and concentration of toltrazuril metabolites from various sample types.

Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties. For environmental water and soil samples, a method involving SPE has been developed to determine toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone. nih.gov C18 cartridges are commonly used, where the analytes are retained on the solid phase while more polar interferences are washed away. nih.gov The retained analytes are then eluted with a small volume of an organic solvent. researchgate.net Automated SPE systems can be employed to increase throughput and improve reproducibility for routine laboratory analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analytes between two immiscible liquid phases. A common approach for tissue samples is to first extract the compounds with an organic solvent like acetonitrile. mdpi.com A subsequent "defatting" step, often an LLE using n-hexane, is then performed to remove non-polar lipids that can interfere with the analysis and contaminate the LC-MS/MS system. nih.gov

Table 2: Overview of Sample Preparation Techniques

| Technique | Matrix | Procedure Summary | Reference |

|---|---|---|---|

| SPE | Environmental Water, Soil, Manure | Selective pressurized liquid extraction with integrated clean-up followed by SPE. nih.gov | nih.gov |

| LLE & QuEChERS | Poultry, Livestock, and Aquatic Tissues | Homogenized tissue is extracted with acidified acetonitrile/methanol, followed by the addition of QuEChERS salts and a defatting step with n-hexane. nih.gov | nih.gov |

| SPE | Food Samples | Extraction with acetonitrile followed by cleanup with a C18 cartridge. nih.gov | nih.gov |

For applications where the sample volume is limited, microextraction techniques offer a powerful alternative. These methods are characterized by their low consumption of solvents and reagents, high enrichment factors, and integration of sampling and extraction steps. One such advanced technique is in-syringe dispersive solid-phase extraction (DSPE). A method for analyzing coccidiostats in chicken muscle and eggs utilizes an in-syringe DSPE filter clean-up. mdpi.com In this procedure, after an initial solvent extraction, the supernatant is passed through a syringe containing a sorbent (like silica) and a filter. mdpi.com This rapid process effectively removes interferences and prepares the sample for injection, combining efficiency with the principles of miniaturization suitable for modern high-throughput laboratories. mdpi.com

Application in Metabolomic and Fluxomic Research Studies

Isotopically labeled compounds are indispensable tools in the fields of metabolomics and fluxomics, providing the means to trace the metabolic fate of molecules in complex biological systems. nih.gov this compound, as a deuterated analog of a primary metabolite of the anticoccidial drug Toltrazuril, holds significant potential for application in such research. The presence of the stable isotope (deuterium) allows for its differentiation from its endogenous, non-labeled counterparts by mass spectrometry, making it a powerful tracer for metabolic studies. nih.gov While direct and extensive research on the application of this compound in metabolomic and fluxomic studies is not widely published, its utility can be inferred from the well-established principles of isotopic tracing and the known metabolic pathway of Toltrazuril. researchgate.netresearchgate.net

The primary metabolic transformation of Toltrazuril involves a two-step oxidation process. Initially, Toltrazuril is metabolized to Toltrazuril sulfoxide, which is then further oxidized to Toltrazuril sulfone. researchgate.net This known pathway provides a clear framework within which this compound can be utilized as a tracer to investigate the dynamics of this specific biotransformation.

Targeted Metabolite Profiling using Isotopic Tracers

Targeted metabolite profiling aims to quantify a specific, predefined group of metabolites. In the context of drug metabolism, this often involves tracking the parent drug and its known metabolites. This compound is ideally suited for this purpose, primarily when used in conjunction with its precursor, Toltrazuril-d3. By introducing a deuterated version of the parent drug, researchers can precisely track the emergence and concentration of its deuterated metabolites, including this compound and the subsequent Toltrazuril sulfone-d3.

This approach offers several advantages over traditional pharmacokinetic studies that measure the unlabeled compounds. The use of a deuterated internal standard, which could be this compound itself in an assay for the unlabeled metabolite, or its use as a tracer following administration of a deuterated parent compound, allows for more accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.netnih.gov

In a hypothetical targeted metabolite profiling study, an organism could be administered Toltrazuril-d3. Subsequently, biological samples (e.g., plasma, tissue) would be collected over time and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The distinct mass-to-charge (m/z) ratio of the deuterated metabolites would allow for their selective detection and quantification, separate from any pre-existing or co-administered non-labeled drug.

The data generated from such a study would enable the construction of detailed concentration-time profiles for the parent drug and its key metabolites. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Table 1: Hypothetical Plasma Concentrations of Toltrazuril-d3 and its Deuterated Metabolites Following a Single Oral Administration

| Time (hours) | Toltrazuril-d3 (ng/mL) | This compound (ng/mL) | Toltrazuril sulfone-d3 (ng/mL) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 2 | 50 | 15 | 5 |

| 4 | 120 | 45 | 20 |

| 8 | 250 | 110 | 55 |

| 12 | 300 | 180 | 90 |

| 24 | 200 | 250 | 150 |

| 48 | 80 | 150 | 200 |

This table is for illustrative purposes to represent the type of data that could be generated in a targeted metabolite profiling study using an isotopic tracer.

Isotopic Tracing for Metabolic Pathway Elucidation

Isotopic tracing is a powerful technique for elucidating metabolic pathways by tracking the transformation of an isotopically labeled substrate into downstream products. nih.gov In the case of Toltrazuril metabolism, the sequential conversion of Toltrazuril to Toltrazuril sulfoxide and then to Toltrazuril sulfone is the established primary pathway. researchgate.net The use of Toltrazuril-d3 and the subsequent detection of this compound and Toltrazuril sulfone-d3 would serve to confirm this pathway in vivo or in vitro.

Furthermore, this technique can be instrumental in identifying previously unknown or minor metabolic pathways. If the administered Toltrazuril-d3 were to be metabolized through alternative routes, the resulting deuterated metabolites would be readily identifiable by their unique isotopic signature in a mass spectrometry scan. This allows for a more comprehensive understanding of the drug's biotransformation.

The rate of conversion between the metabolites, or the metabolic flux, can also be investigated using this approach. By monitoring the rate of disappearance of this compound and the concurrent rate of appearance of Toltrazuril sulfone-d3, researchers can quantify the activity of the enzymes responsible for this metabolic step. This is a fundamental aspect of fluxomic research, which seeks to measure the rates of metabolic reactions within a biological system.

Table 2: Illustrative Metabolic Flux Data for Toltrazuril Sulfoxidation and Sulfonation

| Time Interval (hours) | Rate of this compound Formation (ng/mL/hr) | Rate of Toltrazuril sulfone-d3 Formation (ng/mL/hr) |

|---|---|---|

| 0-4 | 11.25 | 5.0 |

| 4-8 | 16.25 | 8.75 |

| 8-12 | 17.5 | 8.75 |

| 12-24 | 5.83 | 5.0 |

This table is a hypothetical representation of metabolic flux data, illustrating how the rates of formation of deuterated metabolites can be calculated from concentration-time data to elucidate pathway dynamics. A negative rate of formation indicates net clearance of the metabolite.

In Vitro and Ex Vivo Pharmacokinetic and Biotransformation Research

Hepatic Metabolism and Enzyme Kinetics Studies

The liver is the primary site of metabolism for Toltrazuril (B1682979). In vivo studies across multiple species, including pigs and broiler chickens, have consistently shown that absorbed Toltrazuril is rapidly converted into an intermediary metabolite, Toltrazuril sulfoxide (B87167) (TZR-SO). nih.govresearchgate.net This initial product is relatively short-lived and is subsequently oxidized to the more stable and long-lasting metabolite, Toltrazuril sulfone (TZR-SO2), also known as Ponazuril (B1679043). nih.govresearchgate.netresearchgate.net This two-step oxidation pathway is the principal route of biotransformation for the parent compound.

In vitro metabolic studies are essential for elucidating the mechanisms of drug biotransformation. Liver microsomes and hepatocytes are standard models used for this purpose as they contain the primary enzyme systems responsible for drug metabolism. nih.govresearchgate.netdls.com These systems are widely used to assess metabolic stability, identify metabolites, and characterize the enzymes involved. flinders.edu.au For Toltrazuril, incubation with liver microsomes, which are rich in Cytochrome P450 (CYP450) enzymes, would demonstrate the sulfoxidation of the parent compound to form Toltrazuril sulfoxide. flinders.edu.au Subsequent studies using intact hepatocytes, which contain both Phase I and Phase II enzyme systems, would confirm this pathway and allow for the characterization of further metabolism to Toltrazuril sulfone.

The biotransformation of Toltrazuril is mediated by Phase I metabolic enzymes. The conversion of Toltrazuril to Toltrazuril sulfoxide and the subsequent oxidation to Toltrazuril sulfone are sulfoxidation reactions. researchgate.net These types of reactions are primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. mdpi.commdpi.com While specific research identifying the exact CYP450 isoforms responsible for Toltrazuril metabolism is not detailed in the available literature, the chemical nature of the transformation strongly implicates this enzyme family as the key driver of its metabolic clearance. tacr.cz

Intestinal Absorption and Efflux Transporter Research in Preclinical Models

As an orally administered agent, the absorption of Toltrazuril from the gastrointestinal tract is a prerequisite for its systemic activity. nih.govresearchgate.net Understanding its permeability across the intestinal epithelium and its interaction with transport proteins is crucial for characterizing its bioavailability.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. researchgate.netnih.gov When grown on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions, making them an excellent tool for predicting the intestinal permeability of drug compounds. creative-biolabs.comnih.gov A permeability assay using Caco-2 cells would be employed to determine the apparent permeability coefficient (Papp) of Toltrazuril. This would quantify its ability to cross the intestinal barrier via passive diffusion and inform predictions of its oral absorption in vivo. researchgate.net

Tissue Distribution and Binding Research in Non-Human Models

Following absorption and metabolism, Toltrazuril and its metabolites, Toltrazuril sulfoxide and Toltrazuril sulfone, are distributed throughout the body. Studies in piglets have shown that both the parent drug and its sulfone metabolite accumulate in intestinal tissues, particularly the jejunum, which is a primary site of parasitic infection. nih.govresearchgate.net This targeted accumulation is significant for the drug's therapeutic effect.

Research in broiler chickens has provided detailed insights into the distribution in various tissues. Following oral administration, the highest concentrations of Toltrazuril were found in the kidney, followed by the liver, lung, heart, muscle, and skin/fat. scispace.com This indicates widespread distribution throughout the body. The persistence of the sulfone metabolite is a key feature of the compound's pharmacokinetics, with studies in pigs showing that Toltrazuril sulfone has a much longer elimination half-life than either the parent drug or Toltrazuril sulfoxide. nih.gov

The table below summarizes pharmacokinetic parameters for Toltrazuril (TZR) and its metabolites in pigs after a single oral administration.

| Parameter | Toltrazuril (TZR) | Toltrazuril Sulfoxide (TZR-SO) | Toltrazuril Sulfone (TZR-SO2) |

|---|---|---|---|

| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg |

| Cmax (µg/mL) | 4.24 | - | - |

| Tmax (hr) | 15.0 | - | - |

| t½ (hr) | 48.7 | 51.9 | 231 |

| Dose | 20 mg/kg | 20 mg/kg | 20 mg/kg |

| Cmax (µg/mL) | 8.18 | - | - |

| Tmax (hr) | 12.0 | - | - |

| t½ (hr) | 68.9 | 53.2 | 245 |

Data derived from studies in male pigs. nih.gov Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t½ (Elimination Half-life). Data for metabolites' Cmax and Tmax were not specified in the source.

The tissue distribution of Toltrazuril and its primary metabolite, Toltrazuril sulfone, has been quantified in piglets. The following table presents the concentrations found in plasma and key intestinal tissues at various time points after a single oral administration.

| Time Post-Treatment | Tissue | Toltrazuril (µg/g) | Toltrazuril Sulfone (µg/g) |

|---|---|---|---|

| Day 1 | Plasma (µg/mL) | 4.50 | 2.03 |

| Jejunum | 32.09 | 7.71 | |

| Ileum | 11.02 | 4.86 | |

| Day 5 | Plasma (µg/mL) | 2.88 | 8.64 |

| Jejunum | 11.39 | 35.59 | |

| Ileum | 5.88 | 19.71 | |

| Day 13 | Plasma (µg/mL) | 0.43 | 10.12 |

| Jejunum | 2.10 | 41.14 | |

| Ileum | 1.15 | 22.56 | |

| Day 24 | Plasma (µg/mL) | 0.00 | 3.81 |

| Jejunum | 0.00 | 15.82 | |

| Ileum | 0.00 | 8.28 |

Data derived from studies in piglets after a single 20 mg/kg oral dose. researchgate.net

In Vitro Tissue Homogenate Binding Studies

In vitro tissue homogenate binding studies are fundamental for determining the extent to which a compound binds to the components of various tissues. This binding can significantly influence the compound's distribution, efficacy, and elimination. The fraction of the compound that remains unbound in the tissue (fu,tissue) is generally considered to be the pharmacologically active portion.

Methodology:

The most common methods for determining tissue binding are equilibrium dialysis and ultrafiltration. nih.govnih.gov In a typical equilibrium dialysis setup, a semi-permeable membrane separates a chamber containing the tissue homogenate (e.g., from the liver, kidney, or muscle) spiked with Toltrazuril sulfoxide-d3 from a chamber containing a buffer solution. bienta.netnih.gov The free, unbound compound can pass through the membrane, and the system is allowed to reach equilibrium. researchgate.net The concentrations of this compound in both the tissue homogenate and the buffer chambers are then measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net

Ultrafiltration is another technique where the tissue homogenate containing the test compound is centrifuged through a filter that retains proteins and other large molecules, allowing the unbound drug to pass through into the ultrafiltrate. nih.govbohrium.com The concentration of the drug in the ultrafiltrate represents the unbound concentration.

Application of this compound:

In these assays, this compound would serve as the test article. Its deuteration provides a distinct mass signature, facilitating its accurate quantification by LC-MS/MS and distinguishing it from any potential endogenous interfering substances.

Illustrative Research Findings:

| Tissue Homogenate | Fraction Unbound (fu,tissue) |

| Liver | 0.15 |

| Kidney | 0.25 |

| Muscle | 0.40 |

| Brain | 0.10 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from in vitro tissue homogenate binding studies. Specific experimental data for this compound is not available.

Ex Vivo Organ Perfusion Models for Distribution Kinetics

Ex vivo organ perfusion models provide a dynamic system to study the uptake, distribution, and elimination of a compound within an intact, isolated organ, bridging the gap between in vitro and in vivo studies. researchgate.nettno.nl These models maintain the physiological and metabolic functions of the organ for a period, allowing for the investigation of complex kinetic processes. researchgate.netadinstruments.com

Methodology:

The isolated perfused liver is a commonly used model. nih.gov In this setup, the liver is surgically removed from an animal (e.g., a rat or pig) and connected to a perfusion system that circulates an oxygenated, nutrient-rich perfusate through its vascular system at a controlled temperature and pressure. nih.govadinstruments.com this compound would be introduced into the perfusate, and samples of the perfusate and bile would be collected over time. jove.com Tissue samples from different regions of the organ can also be taken at the end of the experiment to determine the extent of distribution. pharmacologydiscoveryservices.com

Application of this compound:

The use of this compound in an ex vivo organ perfusion model would allow for precise tracking of its disposition within the organ. The deuterium (B1214612) label ensures that the analytical methods can differentiate the administered compound from any pre-existing, non-labeled toltrazuril or its metabolites that might be present in the organ from prior exposure.

Illustrative Research Findings:

The following table presents hypothetical pharmacokinetic parameters that could be derived from an ex vivo isolated perfused liver study with this compound.

| Parameter | Value | Unit |

| Hepatic Uptake Rate Constant (kin) | 0.5 | min-1 |

| Hepatic Efflux Rate Constant (kout) | 0.1 | min-1 |

| Biliary Excretion Rate | 2.5 | ng/min |

| Tissue-to-Perfusate Concentration Ratio (Kp) | 5.2 | - |

| Hepatic Clearance | 15 | mL/min |

Note: The data in this table is illustrative and represents the type of pharmacokinetic parameters that can be obtained from ex vivo organ perfusion studies. Specific experimental data for this compound is not available.

Metabolite Identification and Characterization Strategies using Isotopic Labeling

Stable isotope labeling is a powerful technique in drug metabolism studies to identify and characterize metabolites. scispace.comhwb.gov.in The introduction of stable isotopes, such as deuterium, into a drug molecule creates a unique mass signature that can be easily traced using mass spectrometry. clearsynth.comacs.org

Methodology:

In a typical metabolite identification study, a biological system (e.g., liver microsomes, hepatocytes, or a whole organism) is incubated with a mixture of the unlabeled compound and its stable isotope-labeled counterpart (e.g., Toltrazuril sulfoxide and this compound). acs.org Samples are then analyzed by high-resolution mass spectrometry. Metabolites of the drug will appear as doublet peaks with a specific mass difference corresponding to the number of isotopic labels. nih.govresearchgate.net This "isotope pattern" allows for the rapid and confident identification of drug-related material in complex biological matrices.

Application of this compound:

The three deuterium atoms in this compound result in a mass increase of approximately 3 Da compared to the unlabeled molecule. When analyzing samples from a metabolism study, any metabolite formed from this compound will also carry this deuterium label, exhibiting a mass shift of +3 Da. This allows for the unequivocal identification of its metabolites, such as Toltrazuril sulfone-d3, and distinguishes them from endogenous compounds. mdpi.com

Illustrative Research Findings:

The primary metabolite of Toltrazuril sulfoxide is Toltrazuril sulfone. toku-e.com The following table illustrates how isotopic labeling with deuterium would aid in the identification of this metabolite.

| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Molecular Formula (Deuterated) | Monoisotopic Mass (Deuterated) |

| Toltrazuril sulfoxide | C18H14F3N3O3S | 425.0712 | C18H11D3F3N3O3S | 428.0899 |

| Toltrazuril sulfone | C18H14F3N3O4S | 441.0661 | C18H11D3F3N3O4S | 444.0848 |

Note: The molecular formulas and masses are based on the known structures of Toltrazuril sulfoxide and Toltrazuril sulfone. The deuterated versions assume the replacement of three hydrogen atoms with deuterium.

This compound: An Examination of Its Molecular Mechanisms

This compound is the deuterated form of toltrazuril sulfoxide, a major metabolite of the anticoccidial agent toltrazuril. The deuterium labeling makes it a valuable internal standard for pharmacokinetic studies. The biological activity of this compound family is primarily understood through research on the parent compound, toltrazuril, which targets various intracellular developmental stages of coccidian parasites. toku-e.com The high efficacy of toltrazuril is attributed to its ability to eliminate both asexual and sexual stages of these parasites. mdpi.com

Molecular Mechanisms of Action and Target Engagement Research

Cellular Signaling Pathway Modulation in Parasitic Cells

Gene Expression Analysis and Proteomics Studies in Response to Compound Exposure

Transcriptomic studies on related compounds have illuminated the genetic and protein-level responses of parasites to triazine-based drugs. While specific proteomics research on Toltrazuril sulfoxide (B87167) is not extensively documented, studies on its parent compound, toltrazuril, and other triazines provide significant insights into the likely effects.

Gene expression analysis of Eimeria tenella merozoites treated with toltrazuril revealed significant alterations in the parasite's transcriptome. mdpi.com A key finding was the upregulation of genes associated with protein hydrolysis and redox-related activities. mdpi.com Conversely, genes related to the cell cycle were significantly downregulated, suggesting an inhibitory effect on parasite division. mdpi.com These findings indicate that exposure to the compound triggers substantial cellular stress and disrupts normal replicative processes.

The table below summarizes the key gene expression changes in Eimeria tenella following exposure to toltrazuril.

| Gene Category | Expression Change | Implied Biological Effect |

| Protein Hydrolysis | Upregulated | Accelerated protein degradation |

| Oxidoreductase Activity | Upregulated | Response to oxidative stress |

| Cell Cycle-Related | Downregulated | Inhibition of parasite division |

| Surface Antigens | Upregulated | Altered parasite-host interaction |

| Antioxidant Proteins | Upregulated | Counteracting oxidative damage |

Proteomics studies on E. tenella treated with other novel triazine compounds, nitromezuril and ethanamizuril, which share a similar mechanism, further support these findings. nih.gov These studies identified a large number of differentially expressed proteins, many of which were involved in transcription and protein metabolism. nih.gov A notable observation was the significant downregulation of surface antigen proteins (SAGs), which could impair the parasite's ability to interact with and invade host cells. nih.gov The upregulation of proteins involved in transcription and protein synthesis suggests a cellular response aimed at combating drug-induced stress. nih.gov

Investigation of Apoptotic or Necrotic Pathways in Parasitic Cells

Exposure to toltrazuril and its metabolite, Toltrazuril sulfoxide, induces significant morphological and physiological changes in parasitic cells that are indicative of programmed cell death pathways, such as apoptosis or necrosis.

Ultrastructural studies on parasites like Toxoplasma gondii and Sarcocystis neurona treated with ponazuril (B1679043) revealed the development of large vacuoles and subsequent degeneration. madbarn.comnih.gov In T. gondii, ponazuril was observed to interfere with normal parasite division, leading to the formation of multinucleate schizonts that eventually degenerate. madbarn.com Similarly, in Eimeria tenella, treatment resulted in mitochondrial swelling and marginalized chromatin in merozoites, which are classic signs of cellular distress leading to apoptosis. researchgate.net

Research on toltrazuril has shown that it can induce the production of reactive oxygen species (ROS) in E. tenella. mdpi.com Elevated ROS levels are a known trigger for apoptosis and can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com Furthermore, the detection of autophagosomes in treated parasites suggests that autophagy, a cellular self-degradation process, is also initiated. mdpi.com While these observations strongly point towards the induction of programmed cell death, the specific apoptotic or necrotic pathways, including the activation of specific caspases, have not been fully elucidated for Toltrazuril sulfoxide itself. However, studies on the related compound diclazuril (B1670474) have shown it to induce morphological changes associated with mitochondrial-dependent apoptosis in E. tenella merozoites. mdpi.com

The following table summarizes the observed cellular effects that suggest the activation of cell death pathways.

| Observed Effect | Parasite | Potential Implication |

| Vacuole Development & Degeneration | T. gondii, S. neurona | Cellular degradation, potential necrosis or apoptosis |

| Mitochondrial Swelling | E. tenella | Disruption of mitochondrial function, trigger for apoptosis |

| Marginalized Chromatin | E. tenella | Nuclear changes characteristic of apoptosis |

| Increased ROS Production | E. tenella | Oxidative stress, a known inducer of apoptosis |

| Autophagosome Formation | E. tenella | Activation of autophagy, a cell survival or death pathway |

| Inhibition of Cytokinesis | S. neurona | Disruption of cell division leading to cell death |

Comparative Mechanistic Studies with Parent Compound and Other Metabolites

Toltrazuril sulfoxide, also known as ponazuril, is the primary and active metabolite of toltrazuril. toltrazurilshop.comresearchgate.net The parent compound, toltrazuril, is metabolized through sulfoxidation to form Toltrazuril sulfoxide, which is then further metabolized to toltrazuril sulfone. researchgate.netnih.gov Both toltrazuril and ponazuril are triazine-based antiprotozoal agents that share a similar fundamental mechanism of action. illinois.edu

The primary mechanism for both compounds involves targeting key metabolic pathways essential for the survival of apicomplexan parasites. toltrazurilshop.com They are effective against all intracellular developmental stages of coccidia, from schizogony to gametogony. wikipedia.org Their action leads to a reduction in the activity of respiratory chain enzymes within the parasite's mitochondria. researchgate.net Furthermore, both compounds are understood to act on the apicoplast, a non-photosynthetic plastid organelle crucial for parasite survival. toltrazurilshop.comillinois.edu

Despite these similarities, there are nuances in their profiles. Ponazuril is sometimes considered to have a faster action and may be metabolized more quickly than toltrazuril. toltrazurilshop.com This can be advantageous in clinical settings for smaller animals like cats and dogs. toltrazurilshop.com The ability of ponazuril to cross the blood-brain barrier is a significant feature, making it particularly effective in treating neurological forms of parasitic diseases. toltrazurilshop.com

In terms of efficacy, studies have shown both compounds to be highly effective. For instance, in treating experimental Neospora caninum infections in mice, both toltrazuril and ponazuril completely prevented the formation of cerebral lesions. nih.gov A study on Eimeria tenella demonstrated that ponazuril had a superior anticoccidial effect compared to toltrazuril at certain concentrations. researchgate.net

The table below provides a comparative overview of the mechanistic and metabolic features of Toltrazuril and its key metabolites.

| Feature | Toltrazuril | Toltrazuril sulfoxide (Ponazuril) | Toltrazuril sulfone |

| Metabolic Relationship | Parent Compound | Active Metabolite of Toltrazuril | Metabolite of Toltrazuril sulfoxide |

| Primary Target | Apicoplast, Mitochondria | Apicoplast, Mitochondria | Shares target with parent compounds |

| Mechanism of Action | Inhibits nuclear division, damages cell membrane, disrupts respiratory chain enzymes | Inhibits parasite development and replication | Contributes to the overall anticoccidial effect |

| Life Cycle Stages Affected | All intracellular stages | All intracellular stages | Active against various stages |

| Key Features | Broad-spectrum anticoccidial | Can cross the blood-brain barrier, potentially faster-acting | Long terminal half-life, contributing to persistent efficacy |

Research Applications in Drug Discovery and Development Sciences

Contribution to Structure-Activity Relationship (SAR) Studies for Antiparasitics

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a molecule, researchers can identify the key chemical features responsible for its therapeutic effects and those associated with undesirable properties.

Understanding the metabolic fate of a drug is crucial for the rational design of new, improved analogues. In the case of toltrazuril (B1682979), it is extensively metabolized in the body. The parent compound is first oxidized to toltrazuril sulfoxide (B87167) (TZR-SO), a short-lived intermediate metabolite. researchgate.netnih.gov This is then further oxidized to toltrazuril sulfone (TZR-SO2), also known as ponazuril (B1679043), which is the primary active metabolite and possesses potent anticoccidial activity. researchgate.netfrontiersin.org

This metabolic pathway provides critical insights for drug design:

Pro-drug Strategy: Knowledge that toltrazuril is a pro-drug that requires bioactivation to the sulfone form allows chemists to design new analogues that are more efficiently converted to their active state, potentially leading to enhanced efficacy.

Focus on the Active Metabolite: Since toltrazuril sulfone (ponazuril) is the key active moiety, it serves as a new lead compound. frontiersin.orgponazuril.net SAR studies can focus on modifying the structure of ponazuril itself to improve properties such as target affinity, solubility, or safety profile.

Metabolic Stability: Researchers can design analogues that are either more resistant or more susceptible to this metabolic conversion, depending on the desired pharmacokinetic profile.

The role of Toltrazuril sulfoxide-d3 in this process is to facilitate the accurate measurement of the sulfoxide intermediate during metabolic studies, providing a clear picture of the rate and extent of the first metabolic step.

Metabolic lability refers to the susceptibility of a drug to be broken down by metabolic processes. While metabolism is often necessary for drug activation and elimination, it can also lead to the formation of reactive metabolites that may cause toxicity. The conversion of toltrazuril to toltrazuril sulfoxide and subsequently to the sulfone form is a prime example of metabolic transformation. researchgate.netnih.gov

Studying this pathway is essential for:

Identifying Sites of Metabolism: Pinpointing the sulfur atom as a primary site of metabolic oxidation.

Assessing Rate of Conversion: Determining how quickly the parent drug is converted to its metabolites. A drug that is too rapidly metabolized may have a short duration of action, while one that is metabolized too slowly could accumulate to toxic levels.

Evaluating Bioactivation: The term "reactive" is used to describe the toltrazuril sulfone metabolite, highlighting its chemical activity. nih.gov While this activity is responsible for its therapeutic effect, it also necessitates an evaluation of its potential to interact with unintended targets, a key aspect of preclinical safety assessment.

Accurate quantification of toltrazuril sulfoxide using its deuterated standard is vital for building a precise kinetic model of this metabolic cascade, allowing researchers to understand the lability of the parent compound and the dynamics of the formation of its active, and potentially reactive, metabolites.

Role in Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Research

Drug Metabolism and Pharmacokinetics (DMPK) studies are concerned with determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for understanding how a drug behaves in the body, which is essential for selecting promising drug candidates.

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a drug (like its dissolution rate) to its in vivo behavior (like its plasma concentration over time). nih.gov Establishing a successful IVIVC can streamline drug development by allowing researchers to predict the in vivo performance of new formulations based on simpler, less expensive in vitro tests.

The development of a reliable IVIVC model is entirely dependent on high-quality in vivo pharmacokinetic data. Studies in various species, including pigs and broiler chickens, have characterized the pharmacokinetic profiles of toltrazuril and its sulfoxide and sulfone metabolites following administration. researchgate.netnih.gov These studies provide essential data points such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life (t½). This compound is an indispensable tool in these studies, used as an internal standard in analytical methods like HPLC or LC-MS to ensure that the measured concentrations of the sulfoxide metabolite are accurate and reproducible. scispace.comsci-hub.se This analytical rigor is the bedrock upon which predictive models like IVIVC are built.

The selection of a drug candidate to advance into costly and time-consuming clinical trials is a critical decision point in drug development. This decision is heavily influenced by the compound's DMPK profile. An ideal candidate should be well-absorbed, distribute to the target tissues, have a predictable metabolic profile, and be eliminated from the body at an appropriate rate.

Pharmacokinetic studies provide a wealth of data to inform this selection process. For instance, the prolonged elimination half-life of the active metabolite, toltrazuril sulfone, compared to the parent drug and the sulfoxide intermediate, explains the persistent clinical efficacy of toltrazuril. researchgate.netnih.gov This is a highly desirable characteristic for an antiparasitic drug.

| Compound | Species | Dose (Oral) | Tmax (hours) | Cmax (µg/mL) | t½ (hours) | Reference |

|---|---|---|---|---|---|---|

| Toltrazuril (TZR) | Broilers | 10 mg/kg | 5.0 | 16.4 | 10.6 | researchgate.net |

| Toltrazuril Sulfoxide (TZR-SO) | Broilers | 10 mg/kg | 8.0 | 8.2 | 14.8 | researchgate.net |

| Toltrazuril Sulfone (TZR-SO2) | Broilers | 10 mg/kg | 54.0 | 17.0 | 80.3 | researchgate.net |

| Toltrazuril (TZR) | Pigs | 10 mg/kg | 15.0 | 4.24 | 48.7 | nih.gov |

| Toltrazuril Sulfoxide (TZR-SO) | Pigs | 10 mg/kg | - | - | 51.9 | nih.gov |

| Toltrazuril Sulfone (TZR-SO2) | Pigs | 10 mg/kg | - | - | 231 | nih.gov |

| Ponazuril (TZR-SO2) | Cattle | 5 mg/kg | 48 | 4.821 | 58 | researchgate.net |

By providing precise quantitative data on metabolite formation and elimination, enabled by the use of internal standards like this compound, DMPK studies allow for a direct comparison of the properties of different drug candidates, ensuring that only those with the most promising pharmacokinetic profiles are moved forward.

Investigation of Drug Resistance Mechanisms at the Molecular Level

Drug resistance is a major threat to the continued efficacy of antiparasitic agents. nih.gov Understanding the molecular mechanisms by which parasites become resistant to a drug is crucial for developing strategies to overcome this resistance and for designing new drugs that are less susceptible to it.

The mechanism of action for triazine compounds like toltrazuril is believed to involve targeting essential organelles in the parasite, such as the plastid body, and interfering with key biochemical pathways like pyrimidine (B1678525) synthesis. ponazuril.netillinois.edu Resistance can develop through various means, including mutations in the drug's target protein or changes in the parasite's ability to absorb, metabolize, or efflux the drug.

Investigating whether resistant parasites metabolize toltrazuril differently than susceptible strains is a key area of research. For example, a resistant parasite might:

Metabolize the parent drug to inactive metabolites more rapidly.

Be less efficient at converting the pro-drug (toltrazuril) into its active sulfone form.

Actively pump the drug or its metabolites out of the cell before they can reach their target.

To test these hypotheses, researchers need to accurately compare the levels of toltrazuril and its metabolites—toltrazuril sulfoxide and toltrazuril sulfone—in both resistant and susceptible parasite strains. Such a study would be critically dependent on robust bioanalytical methods. The use of this compound as an internal standard would be essential to ensure the precision and accuracy of these quantitative measurements, allowing for meaningful comparisons and providing valuable insights into the molecular basis of resistance.

Genetic Basis of Resistance Development in Parasites

The development of resistance to triazine compounds like toltrazuril in coccidian parasites is believed to stem from genetic mutations, which are then selected for under continuous drug pressure. tandfonline.com While the precise molecular targets of toltrazuril are still under investigation, research points towards specific genetic alterations that confer a survival advantage to the parasite in the presence of the drug.

In Eimeria tenella, a significant parasite affecting poultry, whole-genome resequencing of drug-resistant strains has identified numerous genetic variations compared to susceptible strains. One study on an E. tenella isolate from China, which showed complete resistance to toltrazuril, identified 46,888 single nucleotide polymorphisms (SNPs) when compared to a reference strain. nih.gov Although a single gene has not been definitively identified as the sole determinant of resistance, this high number of genetic variations underscores the complex basis of resistance.

Table 1: Genetic Variations in a Toltrazuril-Resistant Eimeria tenella Isolate

| Variation Type | Number Identified |

|---|---|

| Single Nucleotide Polymorphisms (SNPs) | 46,888 |

| Small Insertions and Deletions (Indels) | 15,107 |

| Structural Variations (SV) | 1,693 |

| Copy Number Variations (CNV) | 3,578 |

Data sourced from a comparative genomic analysis of a resistant E. tenella isolate. nih.gov

This genetic complexity suggests that resistance is likely a polygenic trait, involving multiple genes and pathways that collectively reduce the drug's efficacy.

Role of Efflux Pumps or Target Modifications in Resistance

Beyond direct genetic mutations at the drug's target site, other mechanisms such as the active removal of the drug from the parasite cell play a vital role in resistance.

Efflux Pumps: ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that function as efflux pumps, actively transporting a wide variety of substances, including xenobiotics like drugs, out of the cell. benthamscience.comnih.gov Overexpression of these transporters can lead to increased drug efflux, lowering the intracellular concentration of the therapeutic agent and thereby reducing its effectiveness. mdpi.comresearchgate.net This mechanism has been associated with drug resistance in various parasites. benthamscience.comherts.ac.uk While direct evidence linking specific ABC transporters to toltrazuril sulfoxide efflux is still emerging, it is a well-recognized mechanism of resistance for other antiparasitic drugs and is a key area of investigation for toltrazuril resistance. benthamscience.com

Target Modification: Another primary mechanism of drug resistance involves the alteration of the drug's molecular target within the parasite. researchgate.net This can occur through mutations in the gene encoding the target protein, which prevents the drug from binding effectively. frontiersin.orguzh.ch For some antimicrobial agents, resistance is conferred by enzymes that chemically modify the target site, such as the methylation of ribosomal RNA to prevent macrolide binding. frontiersin.org Although the specific intracellular target for toltrazuril and its metabolites is not fully elucidated, it is known to disrupt parasite division and cause swelling of the endoplasmic reticulum and mitochondria. tandfonline.comnih.gov Therefore, mutations in proteins involved in these cellular structures or processes are potential sources of resistance.

Bioanalytical Support for Non-Clinical Efficacy and Exposure Studies

This compound is an indispensable tool in bioanalytical chemistry, where it is used as an internal standard (IS) for the accurate quantification of its non-labeled counterpart, toltrazuril sulfoxide (ponazuril), in biological matrices. researchgate.net The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis.

An SIL internal standard like this compound is chemically identical to the analyte being measured, but has a different mass due to the inclusion of deuterium (B1214612) atoms. This property allows it to be distinguished from the analyte by a mass spectrometer. nih.gov Because the SIL IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, the IS can effectively correct for variability in the analytical process, leading to highly accurate and precise measurements. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for these analyses. mdpi.comnih.gov In a typical assay, a known amount of this compound is added to the biological sample (e.g., plasma, tissue) before processing. The sample is then extracted and analyzed by LC-MS/MS. By comparing the peak area of the analyte (toltrazuril sulfoxide) to the peak area of the internal standard (this compound), the concentration of the drug metabolite in the original sample can be determined with high precision. researchgate.netmdpi.com

Table 2: Example of Analytes and Internal Standard in a Multi-Residue LC-MS/MS Method

| Analyte | Internal Standard Used |

|---|---|

| Toltrazuril | Toltrazuril-d3 |

| Toltrazuril sulfoxide | Toltrazuril-d3 |

| Toltrazuril sulfone | Toltrazuril-d3 |

This table illustrates how a deuterated parent compound is used to quantify both the parent and its key metabolites, including toltrazuril sulfoxide. researchgate.net

These precise measurements are fundamental for non-clinical studies that assess the efficacy and exposure of new drug candidates, helping researchers to understand the pharmacokinetic and pharmacodynamic relationships crucial for drug development.

Table of Mentioned Compounds

| Compound Name |

|---|

| Diclazuril (B1670474) |

| Halofuginone |

| Monensin |

| Ponazuril |

| Sulfachlorpyrazine sodium |

| Toltrazuril |

| Toltrazuril sulfone |

| Toltrazuril sulfoxide |

| This compound |

Advanced Computational and Theoretical Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Toltrazuril (B1682979) sulfoxide-d3, and its biological target, typically a protein or enzyme. These methods provide insights into the binding affinity, mode of interaction, and stability of the ligand-protein complex at an atomic level.

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling would be a critical first step in understanding the mechanism of action of Toltrazuril sulfoxide-d3. This process involves predicting the preferred binding orientation of the deuterated metabolite within the active site of its target protein. In protozoa, a potential target for triazine derivatives is the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.

The primary goals of such modeling would be to:

Identify the key amino acid residues in the target's active site that interact with this compound.

Characterize the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Calculate a docking score, which serves as an estimate of the binding affinity.

A hypothetical docking study of this compound with a protozoan enzyme could yield results as summarized in the interactive table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Aspartate 54 | 2.8 |

| Hydrogen Bond | Tyrosine 121 | 3.1 |

| Hydrophobic | Leucine 28 | 3.5 |

| Hydrophobic | Isoleucine 50 | 3.9 |

| Pi-Pi Stacking | Phenylalanine 31 | 4.2 |

This table is illustrative and represents the type of data generated from molecular docking studies.

Conformational Analysis of this compound

Following the initial docking, molecular dynamics (MD) simulations would be employed to perform a conformational analysis of this compound when bound to its target. MD simulations provide a dynamic view of the system over time, allowing researchers to observe the flexibility of both the ligand and the protein.

Key insights from conformational analysis would include:

The stability of the predicted binding pose over a simulated timeframe (e.g., nanoseconds to microseconds).

The root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability.

The root-mean-square fluctuation (RMSF) of individual amino acid residues to identify flexible regions of the protein that may be important for binding.

Quantum Chemical Calculations for Isotope Effects and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. For this compound, these calculations would be particularly valuable for understanding the effects of deuterium (B1214612) substitution on its biotransformation.

Transition State Analysis in Biotransformation Pathways

Toltrazuril is metabolized to toltrazuril sulfoxide (B87167) and then to toltrazuril sulfone. Quantum chemical calculations can be used to model the reaction pathway of the oxidation of the sulfoxide to the sulfone. This involves identifying the transition state structure and calculating its energy.

By comparing the transition state energies for the deuterated and non-deuterated compounds, researchers can predict how the deuterium substitution affects the energy barrier of the reaction. A higher energy barrier would imply a slower reaction rate.

Deuterium Isotope Effects on Reaction Rates

The primary kinetic isotope effect (KIE) occurs when the bond to the isotope is broken in the rate-determining step of a reaction. In the case of this compound, the deuterium atoms are on a methyl group that is not directly involved in the oxidation of the sulfur atom. Therefore, a primary KIE is not expected.

However, a secondary KIE could be observed. Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken. These effects are typically smaller than primary KIEs but can still provide valuable information about the reaction mechanism. Quantum chemical calculations can predict the magnitude of both primary and secondary KIEs.

A theoretical comparison of the reaction rates for the sulfoxidation of the deuterated and non-deuterated toltrazuril metabolite is presented below.

| Compound | Calculated Rate Constant (k) | Predicted KIE (kH/kD) |

| Toltrazuril sulfoxide | kH | 1.05 |

| This compound | kD |

This table presents hypothetical data from quantum chemical calculations to illustrate the potential deuterium isotope effect.

Pharmacokinetic Modeling and Simulation for Research Data Interpretation

Pharmacokinetic (PK) modeling and simulation are essential tools for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug. For a research compound like this compound, physiologically based pharmacokinetic (PBPK) modeling would be particularly useful.

PBPK models are mathematical representations of the body's physiological and anatomical structure. They can be used to simulate the concentration-time profiles of a drug and its metabolites in various tissues.

For this compound, a PBPK model could be developed to:

Predict how changes in metabolic rates due to deuteration might affect the exposure (AUC) and half-life (t1/2) of the compound.

Interpret experimental data from in vitro and in vivo studies and extrapolate findings across different species.

The following interactive table shows a hypothetical output from a PBPK simulation comparing the pharmacokinetic parameters of Toltrazuril sulfoxide and its deuterated analog.

| Parameter | Toltrazuril sulfoxide | This compound |

| Cmax (µg/mL) | 15.2 | 16.5 |

| Tmax (h) | 8 | 8 |

| AUC (µg·h/mL) | 350 | 420 |

| t1/2 (h) | 50 | 65 |

This table contains simulated data to illustrate the potential pharmacokinetic differences that could be investigated using PBPK modeling.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolites

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. These models integrate physicochemical properties of the drug with physiological information of the species to simulate concentration-time profiles in various tissues and plasma. For drugs like toltrazuril, PBPK models can be invaluable for understanding the disposition of both the parent drug and its key metabolites, such as toltrazuril sulfoxide.

The development of a PBPK model for toltrazuril and its sulfoxide metabolite relies on high-fidelity data from in vitro and in vivo studies. The precise measurement of metabolite concentrations in plasma and tissues over time is a foundational requirement. This is where this compound plays an essential, albeit indirect, role. By serving as an internal standard, it ensures the accuracy of the concentration data that forms the basis for building and validating the PBPK model. This accurate data allows for the reliable estimation of key parameters within the model, such as tissue partition coefficients and metabolic clearance rates.

PBPK models can be used to:

Predict drug and metabolite concentrations in tissues that are difficult to sample.

Extrapolate pharmacokinetic behaviors across different species.

Simulate the effects of intrinsic and extrinsic factors (e.g., age, disease state) on drug disposition.

Assess potential drug-drug interactions.

The table below illustrates the type of parameters that are integrated into a PBPK model for a parent drug and its metabolite, the accurate measurement of which is supported by the use of internal standards like this compound.

| Parameter Category | Specific Parameter | Description | Relevance to Modeling |

|---|---|---|---|

| Drug Physicochemical | Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport processes. |

| LogP | Octanol-water partition coefficient, indicating lipophilicity. | Determines how the drug distributes into fatty tissues. | |

| pKa | Acid dissociation constant, indicating the state of ionization. | Affects solubility, absorption, and membrane transport. | |

| In Vitro ADME | Metabolic Clearance (CLint) | The intrinsic rate of metabolism by liver enzymes. | Key input for predicting hepatic clearance in the body. |

| Plasma Protein Binding (% unbound) | The fraction of the drug not bound to plasma proteins. | Only the unbound fraction is available for distribution and clearance. | |

| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood to that in plasma. | Important for understanding the overall distribution in circulation. | |

| System Physiological | Tissue Blood Flows | The rate of blood flow to various organs and tissues. | Governs the rate of drug delivery to and from tissues. |

| Tissue Volumes | The size of various organs and tissues. | Determines the potential volume of distribution for the drug. |

Population Pharmacokinetic (PopPK) Modeling for Research Populations

Population Pharmacokinetic (PopPK) modeling is a statistical approach used to describe the behavior of a drug in a population and to quantify the variability between individuals. Unlike traditional pharmacokinetic analysis which often uses data-rich studies in a small number of subjects, PopPK models can utilize sparse data (few samples per individual) from larger, more heterogeneous research populations. This approach is crucial for identifying sources of pharmacokinetic variability.

The primary goals of PopPK analysis are to:

Estimate the average pharmacokinetic parameters for a population (e.g., clearance, volume of distribution).

Quantify the inter-individual variability (the differences from person to person) and intra-individual variability (variability within the same person over time).

Identify covariates (such as body weight, age, or organ function) that can explain part of the variability.

The reliability of any PopPK model is directly dependent on the quality of the input data—specifically, the drug and metabolite concentration measurements. The use of this compound as an internal standard ensures that the concentration data for toltrazuril sulfoxide from each subject in the research population is accurate and precise. This minimizes analytical error, allowing the model to more accurately estimate true biological variability and the influence of covariates.

For instance, a PopPK model for toltrazuril could analyze plasma concentration data from numerous animals in a research setting to determine how factors like age or body weight affect the formation and elimination of the toltrazuril sulfoxide metabolite.

The table below presents hypothetical PopPK-derived parameters for toltrazuril and its sulfoxide metabolite, emphasizing the kind of outputs generated from data whose accuracy is assured by robust analytical methods using standards like this compound.

| Pharmacokinetic Parameter | Analyte | Population Mean Estimate | Inter-Individual Variability (%CV) | Significant Covariate Example |

|---|---|---|---|---|

| Clearance (CL/F) | Toltrazuril | 0.05 L/hr/kg | 35% | Body Weight |